Vitamin D3 25-hydroxy monohydrate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-VBBWTYDJSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Contextualization of 25 Hydroxyvitamin D3 As a Precursor Steroid Metabolite
25-Hydroxyvitamin D3 is classified as a precursor steroid metabolite, or prohormone. nih.gov It is derived from vitamin D3 (cholecalciferol) through a hydroxylation reaction that occurs primarily in the liver. nih.govnih.gov This initial transformation is a crucial step in the activation pathway of vitamin D. frontiersin.org
Historical Milestones in the Biochemical Elucidation of 25 Hydroxyvitamin D3
The understanding of vitamin D's function has evolved significantly since the initial discovery of its role in preventing rickets in the early 20th century. mdpi.comnih.gov For a long time, it was believed that vitamin D acted directly in the body. However, in the mid-1960s, research led by Hector DeLuca's team at the University of Wisconsin-Madison began to challenge this notion. wisc.edu They observed that vitamin D seemed to disappear after entering the body, suggesting it was being converted into other forms. wisc.edu
A pivotal moment came with the isolation and identification of 25-hydroxyvitamin D3. wisc.edu This discovery revealed that vitamin D undergoes a metabolic activation process. Further research elucidated that this was the first of two critical hydroxylation steps. wisc.edu The subsequent conversion of 25-hydroxyvitamin D3 to the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol), primarily in the kidneys, was later uncovered, solidifying the concept of a vitamin D endocrine system. mdpi.comwisc.edu The synthesis of 25-hydroxycholecalciferol was first reported in 1968 and 1969. acs.orgacs.org
Role of 25 Hydroxyvitamin D3 As a Key Intermediate in Vitamin D Homeostasis
Endogenous Biosynthesis of 25-Hydroxyvitamin D3
The journey to the biologically active form of vitamin D begins with the synthesis of its precursor, which is then hydroxylated to form 25-hydroxyvitamin D3 nih.gov. This initial activation step is crucial as 25-hydroxyvitamin D3 is the main storage and transport form of vitamin D, and its concentration in the blood is the standard indicator of a person's vitamin D status nih.govwikipedia.orgwikipedia.org.
Precursor Substrates and Initial Hydroxylation Steps
The endogenous synthesis of vitamin D3 is initiated in the skin. nutripure.fr Upon exposure to ultraviolet B (UVB) radiation from sunlight, 7-dehydrocholesterol (B119134), a precursor of cholesterol, is photolytically converted to pre-vitamin D3. nih.govresearchgate.net This pre-vitamin D3 then undergoes a temperature-dependent isomerization to form cholecalciferol, or vitamin D3. nih.govnutripure.fr Once synthesized, vitamin D3 enters the bloodstream, where it is bound to the vitamin D-binding protein (DBP) for transport to the liver nih.govmdpi.com.
In the liver, vitamin D3 undergoes its first hydroxylation at carbon-25, a reaction that converts it into 25-hydroxyvitamin D3 (calcidiol). nih.govnih.gov This enzymatic conversion is the first critical activation step in the vitamin D metabolic pathway. nih.gov
Molecular Mechanisms and Substrate Specificity of Vitamin D 25-Hydroxylases (e.g., CYP2R1, CYP27A1)
Several cytochrome P450 (CYP) enzymes have demonstrated the ability to catalyze 25-hydroxylation in vitro, but two are considered the most physiologically relevant: CYP2R1 and CYP27A1. nih.govpnas.org
CYP2R1 (Vitamin D 25-hydroxylase) is now recognized as the principal enzyme responsible for the 25-hydroxylation of vitamin D. wikipedia.orgpnas.orgnih.gov Genetic studies in humans have provided strong evidence for its primary role; mutations in the CYP2R1 gene lead to very low circulating levels of 25-hydroxyvitamin D and symptoms of vitamin D deficiency. nih.govnih.gov CYP2R1 is highly efficient in this conversion. pnas.org A key characteristic of CYP2R1 is its ability to hydroxylate both vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol), which is derived from plant sources. nih.govpnas.org
CYP27A1 (Sterol 27-hydroxylase) is a mitochondrial enzyme that also possesses 25-hydroxylase activity. nih.govnih.gov While it can contribute to the formation of 25-hydroxyvitamin D3, its primary role is in bile acid synthesis. nih.gov Unlike CYP2R1, CYP27A1 only 25-hydroxylates vitamin D3 and is less efficient in this reaction compared to CYP2R1. nih.govpnas.org Studies on individuals with mutations in the CYP27A1 gene show impaired bile acid synthesis but no significant disruption to vitamin D metabolism, suggesting that CYP2R1 is the key enzyme for this step. nih.gov However, research in mouse models indicates that while CYP2R1 is the major contributor, another enzyme, yet to be definitively identified, also participates in 25-hydroxylation. pnas.org
| Enzyme | Primary Function | Substrate Specificity | Significance in Vitamin D Metabolism |
| CYP2R1 | Vitamin D 25-hydroxylation | Vitamin D3 and Vitamin D2 nih.govpnas.org | Considered the principal and most biologically relevant vitamin D 25-hydroxylase. nih.govnih.gov |
| CYP27A1 | Bile acid synthesis | Primarily Vitamin D3 nih.gov | Contributes to 25-hydroxylation but is not the primary enzyme for this function. nih.gov |
Subcellular Localization and Tissue Distribution of 25-Hydroxylation Enzymes
The primary site for the 25-hydroxylation of vitamin D is the liver. nih.govnih.govresearchgate.net The key enzymes involved, CYP2R1 and CYP27A1, are found in different subcellular compartments within liver cells (hepatocytes).
CYP2R1 is located in the endoplasmic reticulum (a microsomal enzyme). wikipedia.orgnih.gov
CYP27A1 is located in the mitochondria. nih.govnih.gov
This compartmentalization reflects their distinct primary metabolic roles. While the liver is the main production site for circulating 25-hydroxyvitamin D3, the expression of these enzymes, particularly CYP27A1, has been noted in other tissues, although their contribution to systemic 25-hydroxyvitamin D3 levels is considered minimal. nih.gov
Further Metabolization and Catabolism of 25-Hydroxyvitamin D3
Following its synthesis in the liver and release into circulation, 25-hydroxyvitamin D3 serves as the substrate for two further critical hydroxylation reactions. These pathways are tightly regulated and determine the ultimate biological activity of vitamin D. One pathway leads to the creation of the highly potent, hormonally active form, while the other leads to its inactivation and degradation.
1α-Hydroxylation to 1,25-Dihydroxyvitamin D3 by Cytochrome P450 27B1 (CYP27B1)
The conversion of 25-hydroxyvitamin D3 to its most biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol), is the most tightly regulated step in the vitamin D metabolic pathway. nih.govnih.gov This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase , also known as CYP27B1 . wikipedia.orgnumberanalytics.com
This enzyme is a mitochondrial cytochrome P450 monooxygenase. nih.govuniprot.org It catalyzes the introduction of a hydroxyl group at the 1α-position of the A-ring of 25-hydroxyvitamin D3. nih.gov The primary site of CYP27B1 expression and 1,25-dihydroxyvitamin D3 synthesis for endocrine purposes is the proximal tubule of the kidney. nih.govnih.govnih.gov However, CYP27B1 is also expressed in various extrarenal tissues, including cells of the immune system (like macrophages), skin, bone, and the parathyroid glands, where locally produced 1,25-dihydroxyvitamin D3 exerts paracrine or autocrine functions. nih.govwikipedia.orgnih.govnih.gov The activity of renal CYP27B1 is stimulated by parathyroid hormone (PTH) and inhibited by calcium, phosphate, and fibroblast growth factor 23 (FGF23). nih.gov
24-Hydroxylation and Subsequent Inactivation by Cytochrome P450 24A1 (CYP24A1)
To prevent excessive vitamin D activity, both 25-hydroxyvitamin D3 and the active 1,25-dihydroxyvitamin D3 are targeted for catabolism and inactivation. This process is primarily initiated by the enzyme 25-hydroxyvitamin D-24-hydroxylase , or CYP24A1 . nih.govmedlineplus.gov
CYP24A1 is a mitochondrial enzyme that is expressed in all vitamin D-responsive tissues, including the kidney, intestine, and bone. nih.govwikipedia.org Its expression is strongly induced by 1,25-dihydroxyvitamin D3 itself, creating a negative feedback loop that limits the active hormone's effects. nih.govwikipedia.org
CYP24A1 is a multi-catalytic enzyme that hydroxylates vitamin D metabolites at the C-24 position. wikipedia.orguniprot.org
It converts 25-hydroxyvitamin D3 to 24,25-dihydroxyvitamin D3. nih.gov
It converts 1,25-dihydroxyvitamin D3 to 1,24,25-trihydroxyvitamin D3. nih.gov
This initial 24-hydroxylation is the first step in a multi-step oxidative pathway that ultimately converts vitamin D metabolites into water-soluble calcitroic acid, which is then excreted. nih.govuniprot.orgnih.gov Therefore, CYP24A1 plays a crucial role in the degradation of both the precursor 25-hydroxyvitamin D3 and the active hormone 1,25-dihydroxyvitamin D3, ensuring tight control over vitamin D signaling. nih.gov
| Enzyme | Location | Substrate(s) | Product(s) | Primary Function |
| CYP27B1 | Mitochondria (primarily kidney, also extrarenal tissues) nih.govnih.gov | 25-hydroxyvitamin D3 | 1,25-dihydroxyvitamin D3 numberanalytics.com | Activation of vitamin D to its hormonal form. nih.gov |
| CYP24A1 | Mitochondria (kidney and other vitamin D target tissues) nih.govwikipedia.org | 25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3 nih.govnih.gov | 24,25-dihydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3 nih.gov | Inactivation and catabolism of vitamin D metabolites. medlineplus.gov |
Characterization of Minor Metabolic Pathways and Novel 25-Hydroxyvitamin D3 Derivatives
While the primary pathways leading to the activation and inactivation of 25-hydroxyvitamin D3 are well-established, ongoing research continues to uncover minor metabolic routes and novel derivatives with potential physiological significance. These alternative pathways often involve different cytochrome P450 enzymes or result in unique hydroxylation patterns.
One notable minor pathway involves the C-24 and C-23 oxidation of 25-hydroxyvitamin D3, catalyzed by the enzyme CYP24A1. uniprot.orgresearchgate.net This enzyme is primarily known for its role in the catabolism of 1α,25-dihydroxyvitamin D3, but it also acts on 25-hydroxyvitamin D3. uniprot.orgwikipedia.orgnih.gov The C-24 oxidation pathway leads to the formation of 24,25-dihydroxyvitamin D3, a metabolite whose exact biological role is still under investigation but is thought to be involved in bone formation. researchgate.netfrontiersin.org The C-23 oxidation pathway, also mediated by CYP24A1, results in the production of metabolites like 23(S),25-dihydroxyvitamin D3 and ultimately 25-hydroxyvitamin D3-26,23-lactone. uniprot.orgresearchgate.netnih.gov
Recent studies have also identified other cytochrome P450 enzymes capable of metabolizing 25-hydroxyvitamin D3. For instance, CYP27A1, in addition to its 25-hydroxylase activity, can also catalyze the formation of 1α,25-dihydroxyvitamin D3 and 25,27-dihydroxyvitamin D3 from 25-hydroxyvitamin D3. nih.gov Furthermore, research has pointed to the involvement of CYP11A1, another mitochondrial P450 enzyme, in the metabolism of vitamin D3, leading to the formation of unique hydroxylated metabolites. pnas.org
The exploration of these minor pathways has led to the identification of several novel 25-hydroxyvitamin D3 derivatives. These include various dihydroxy- and trihydroxy- metabolites, whose physiological functions are areas of active investigation. The characterization of these novel derivatives is crucial for a comprehensive understanding of vitamin D metabolism and its role in health and disease.
Interactive Data Table: Key Enzymes in 25-Hydroxyvitamin D3 Metabolism
| Enzyme | Location | Primary Function on 25-hydroxyvitamin D3 | Resulting Metabolite(s) |
| CYP27B1 | Kidney, other tissues | 1α-hydroxylation (activation) | 1α,25-dihydroxyvitamin D3 (Calcitriol) uniprot.orgwikipedia.orgmedlineplus.gov |
| CYP24A1 | Kidney, intestine, bone | 24-hydroxylation (inactivation), 23-hydroxylation (inactivation) | 24,25-dihydroxyvitamin D3, 23(S),25-dihydroxyvitamin D3, 25-hydroxyvitamin D3-26,23-lactone uniprot.orgresearchgate.netwikipedia.org |
| CYP27A1 | Liver, other tissues | 1α-hydroxylation, 27-hydroxylation | 1α,25-dihydroxyvitamin D3, 25,27-dihydroxyvitamin D3 nih.gov |
| CYP11A1 | Mitochondria | Side-chain hydroxylation | Various hydroxylated metabolites pnas.org |
Interactive Data Table: Characterized Metabolites of 25-Hydroxyvitamin D3
| Metabolite | Precursor | Key Enzyme(s) | Primary Pathway |
| 1α,25-dihydroxyvitamin D3 | 25-hydroxyvitamin D3 | CYP27B1, CYP27A1 | Activation |
| 24,25-dihydroxyvitamin D3 | 25-hydroxyvitamin D3 | CYP24A1 | Catabolism (C-24 oxidation) uniprot.orgresearchgate.net |
| 23(S),25-dihydroxyvitamin D3 | 25-hydroxyvitamin D3 | CYP24A1 | Catabolism (C-23 oxidation) researchgate.net |
| 25,27-dihydroxyvitamin D3 | 25-hydroxyvitamin D3 | CYP27A1 | Minor Pathway |
| 25-hydroxyvitamin D3-26,23-lactone | 25-hydroxyvitamin D3 | CYP24A1, CYP3A | Catabolism (C-23 oxidation) researchgate.netnih.gov |
Binding Affinity and Specificity with Vitamin D Binding Protein (DBP)
The majority of circulating 25-hydroxyvitamin D3 is bound to the Vitamin D Binding Protein (DBP). nih.gov This interaction is fundamental to the transport and bioavailability of this vital compound.
Structural Determinants of 25-Hydroxyvitamin D3-DBP Complex Formation
The binding of 25-hydroxyvitamin D3 to DBP occurs within a specific cleft on the protein's surface. This interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net Key hydrogen bonds are formed between the 25-hydroxyl group of the ligand and Tyr32 of the protein, as well as between the 3-hydroxyl group and both Ser76 and Met107 of DBP. researchgate.net The conformation of 25-hydroxyvitamin D3 within the DBP binding pocket is distinct, and structural modeling suggests that the presence of a 1α-hydroxyl group, as seen in the more active form 1,25-dihydroxyvitamin D3, would create steric hindrance with Met107, explaining the lower affinity of DBP for this metabolite compared to 25-hydroxyvitamin D3. researchgate.net
Genetic polymorphisms in the DBP gene, specifically single nucleotide polymorphisms (SNPs) like rs7041 and rs4588, can lead to variations in the DBP amino acid sequence. These variations, in turn, influence the binding affinity for 25-hydroxyvitamin D3. nih.gov For instance, the Gc1F variant, more common in individuals of Black and Asian descent, exhibits a higher binding affinity for 25-hydroxyvitamin D3 compared to the Gc1S and Gc2 variants. nih.gov
Table 1: Key Amino Acid Interactions in the 25-Hydroxyvitamin D3-DBP Complex
| 25-Hydroxyvitamin D3 Group | Interacting DBP Residue | Type of Interaction |
| 25-Hydroxyl Group | Tyr32 | Hydrogen Bond |
| 3-Hydroxyl Group | Ser76 | Hydrogen Bond |
| 3-Hydroxyl Group | Met107 | Hydrogen Bond |
Influence of DBP Interaction on Circulating 25-Hydroxyvitamin D3 Dynamics and Bioavailability
The interaction with DBP significantly impacts the circulatory dynamics and bioavailability of 25-hydroxyvitamin D3. DBP binds approximately 85-90% of circulating 25-hydroxyvitamin D3, with a smaller fraction bound to albumin and less than 1% remaining in a free, unbound form. nih.govnih.gov This extensive binding serves several key functions: it protects the vitamin D metabolite from rapid degradation, limits its immediate access to target tissues, and facilitates its reabsorption in the kidneys. nih.gov
The "free hormone hypothesis" posits that only the unbound fraction of a hormone is biologically active. nih.govnih.gov Therefore, factors that alter DBP levels or its binding affinity can influence the concentration of bioavailable 25-hydroxyvitamin D3. For example, conditions like pregnancy and the use of oral contraceptives can increase DBP levels. nih.gov Conversely, lower DBP levels have been observed in obese adolescents. nih.gov Genetic variations in DBP also play a crucial role; despite often having lower total 25-hydroxyvitamin D3 levels, individuals with the high-affinity Gc1F DBP variant may have similar concentrations of bioavailable 25-hydroxyvitamin D3 as those with other variants. nih.gov The uptake of the 25-hydroxyvitamin D3-DBP complex into cells, particularly in the kidney, is facilitated by the megalin/cubilin receptor system, allowing for the subsequent release and conversion of 25-hydroxyvitamin D3 to its active form. nih.gov
Direct and Indirect Interactions with Nuclear and Membrane Receptors
While the primary active form of vitamin D is considered to be 1,25-dihydroxyvitamin D3, recent research indicates that 25-hydroxyvitamin D3 itself can interact with and signal through various receptors.
Allosteric Modulation and Conformational Changes Induced by 25-Hydroxyvitamin D3 on Vitamin D Receptor (VDR)
The Vitamin D Receptor (VDR) is a nuclear receptor that, upon activation, modulates gene expression. medchemexpress.comresearchgate.net While 1,25-dihydroxyvitamin D3 is the most potent natural agonist for VDR, 25-hydroxyvitamin D3 can also bind to VDR, albeit with a significantly lower affinity. medchemexpress.comnih.gov The binding of a ligand to VDR induces a conformational change in the receptor, which is a prerequisite for its interaction with other proteins, such as the Retinoid X Receptor (RXR), to form a heterodimer. researchgate.netnih.gov This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.netnih.gov
Although the affinity is lower, the binding of 25-hydroxyvitamin D3 to VDR can initiate the translocation of VDR into the nucleus and subsequent gene transactivation, as has been demonstrated with certain analogs. researchgate.net This suggests that at sufficiently high concentrations, 25-hydroxyvitamin D3 can exert genomic effects by directly interacting with and modulating the conformation of VDR. vitaminexpert.co.uk
Exploration of Potential Non-Genomic Signaling Pathways Initiated by 25-Hydroxyvitamin D3
In addition to the classical genomic pathway that involves gene transcription, vitamin D metabolites can also elicit rapid, non-genomic responses. nih.govontosight.ai These actions are initiated at the cell membrane and involve the activation of various signaling molecules and second messengers. researchgate.netnih.gov While much of the research on non-genomic actions has focused on 1,25-dihydroxyvitamin D3, there is emerging evidence that 25-hydroxyvitamin D3 can also initiate such pathways. journalbonefragility.com
These rapid signaling events can include the modulation of ion channels, such as calcium and chloride channels, and the activation of protein kinases like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). nih.govontosight.ai It has been proposed that a membrane-associated VDR may be involved in mediating these non-genomic effects. nih.gov The ability of 25-hydroxyvitamin D3 to act as an agonistic ligand for VDR, even with lower affinity, suggests it could potentially trigger these rapid, non-transcriptional cellular responses, which are crucial for a variety of physiological processes. journalbonefragility.com
Enzymatic Substrate Recognition and Catalytic Efficiency
The conversion of 25-hydroxyvitamin D3 into other metabolites is a tightly regulated enzymatic process. The key enzymes involved in this are CYP27B1 and CYP24A1, which belong to the cytochrome P450 family of enzymes.
25-hydroxyvitamin D3 is the primary substrate for the enzyme 25-hydroxyvitamin D 1-alpha-hydroxylase (CYP27B1). wikipedia.orgresearchgate.net This enzyme, located primarily in the kidneys, catalyzes the hydroxylation of 25-hydroxyvitamin D3 at the 1α-position to produce the hormonally active form, 1,25-dihydroxyvitamin D3. wikipedia.orgresearchgate.net The regulation of CYP27B1 activity is a critical control point in vitamin D metabolism.
Conversely, the enzyme 24-hydroxylase (CYP24A1) is responsible for the catabolism and inactivation of vitamin D metabolites. nih.govnih.gov 25-hydroxyvitamin D3 serves as a substrate for CYP24A1, which hydroxylates it at the 24-position. vitaminexpert.co.uknih.gov This initiates a catabolic cascade that ultimately leads to the excretion of the vitamin D metabolite. youtube.com The expression of the CYP24A1 gene is induced by 1,25-dihydroxyvitamin D3, creating a negative feedback loop to control the levels of the active hormone. nih.gov Studies comparing the metabolism of different vitamin D compounds by CYP24A1 have shown that the catalytic efficiency can vary depending on the substrate. nih.gov
Table 2: Key Enzymes in 25-Hydroxyvitamin D3 Metabolism
| Enzyme | Gene | Function | Product |
| 25-hydroxyvitamin D 1-alpha-hydroxylase | CYP27B1 | Activation | 1,25-dihydroxyvitamin D3 |
| 24-hydroxylase | CYP24A1 | Inactivation | 24,25-dihydroxyvitamin D3 |
Structure-Activity Relationships of 25-Hydroxyvitamin D3 as a Substrate for Hydroxylases
The transformation of 25-hydroxyvitamin D3 into its hormonally active form, 1α,25-dihydroxyvitamin D3, or into catabolic products is catalyzed by specific hydroxylases, namely 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) and 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). The efficiency and outcome of these enzymatic reactions are highly dependent on the molecular structure of the 25-hydroxyvitamin D3 substrate.
Essentiality of the 25-Hydroxyl Group: Enzymatic studies have unequivocally demonstrated that the hydroxyl group at carbon 25 (C25) is essential for the 1α-hydroxylase activity of CYP27B1. nih.gov This feature is a critical recognition element for the enzyme, positioning the substrate correctly within the active site for subsequent hydroxylation at the 1α-position. genecards.orguniprot.org
Influence of the Side Chain: The integrity of the vitamin D3 side chain is crucial for its biological activity, which is contingent upon 1α-hydroxylation. Minor alterations to the side chain can significantly reduce the biopotency of 25-hydroxyvitamin D3. nih.gov For instance, synthetic analogs such as 27-nor-25-hydroxyvitamin D3 and 26,27-bisnor-25-hydroxyvitamin D3 are 10 to 100 times less active than the parent compound in normal rats, highlighting the importance of the full side chain for optimal interaction with hydroxylases. nih.gov Furthermore, a more drastic modification, as seen in 22-27-hexanor-20-hydroxyvitamin D3, results in a biologically inactive compound, suggesting that a significant portion of the side chain is necessary for the molecule to serve as a substrate for 1α-hydroxylation. nih.gov
Impact of Additional Hydroxylations: The presence of other hydroxyl groups on the 25-hydroxyvitamin D3 molecule can modulate its interaction with hydroxylases. The introduction of a hydroxyl group at C24 appears to enhance the activity of CYP27B1, suggesting that 24,25-dihydroxyvitamin D3 is also a good substrate, and perhaps even better than 25-hydroxyvitamin D3 for this enzyme under certain conditions. nih.gov Conversely, a hydroxyl group at C23 greatly diminishes the 1α-hydroxylase activity, indicating steric or electronic hindrance within the enzyme's active site. nih.gov
Table 1: Structure-Activity Relationships of 25-Hydroxyvitamin D3 Analogs with Hydroxylases
| Compound/Modification | Effect on 1α-Hydroxylation (CYP27B1) | Reference |
| 25-OH-D3 (Baseline) | Standard substrate for 1α-hydroxylation. | nih.gov |
| Absence of 25-OH group | Activity is abolished. | nih.govcapes.gov.br |
| 24-OH group added | Activity is enhanced. | nih.gov |
| 23-OH group added | Activity is greatly reduced. | nih.gov |
| 27-nor-25-OH-D3 | 10-100 times less active than 25-OH-D3. | nih.gov |
| 26,27-bisnor-25-OH-D3 | 10-100 times less active than 25-OH-D3. | nih.gov |
| 22-27-hexanor-20-OH-D3 | Inactive as a substrate. | nih.gov |
| 19-nor-25-OH-D3 | Catalytic efficiency (kcat/Km) is <0.1% of 25-OH-D3. | nih.gov |
Kinetic Parameters and Enzyme Specificity in 25-Hydroxyvitamin D3 Metabolism
The metabolism of 25-hydroxyvitamin D3 by the key hydroxylases, CYP27B1 and CYP24A1, is characterized by specific kinetic parameters that define the efficiency and capacity of these enzymatic reactions. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insight into the enzymes' affinity for 25-hydroxyvitamin D3 and their turnover rates.
CYP27B1 Kinetics: Studies using recombinant human and mouse CYP27B1 have determined the Km for the 1α-hydroxylation of 25-hydroxyvitamin D3 to be approximately 2.7 µM. nih.gov This value indicates a high affinity of the enzyme for its substrate. When incorporated into phospholipid vesicles to mimic the inner mitochondrial membrane, mouse CYP27B1 exhibited a Km of 5.9 mmol/mol phospholipid and a kcat of 41 mol/min/mol P450 for 25-hydroxyvitamin D3. nih.gov
Interestingly, CYP27B1 displays a broad substrate specificity, although it is most famously associated with 25-hydroxyvitamin D3. Both human and mouse CYP27B1 show greater catalytic efficiency (Vmax/Km) for 24,25-dihydroxyvitamin D3 than for 25-hydroxyvitamin D3, suggesting the former is a better substrate in vitro. nih.gov The enzyme can also hydroxylate other metabolites, such as 20-hydroxyvitamin D3 and can even perform 25-hydroxylation on 1α-hydroxyvitamin D3, though with much lower efficiency. nih.gov This indicates that while the enzyme is specific, its active site can accommodate various vitamin D analogs. The structure of the substrate remains critical, as demonstrated by the analog 25-hydroxy-19-nor-vitamin D3, for which the catalytic efficiency (kcat/Km) of 1α-hydroxylation by CYP27B1 is less than 0.1% of that for the natural substrate, 25-hydroxyvitamin D3. nih.gov
CYP24A1 Kinetics: The enzyme CYP24A1 is responsible for the inactivation of vitamin D metabolites and can act on both 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. nih.gov Kinetic analyses support the concept that 1α,25-dihydroxyvitamin D3 is the preferred substrate for CYP24A1. oup.com However, CYP24A1 efficiently catalyzes the multi-step oxidation of 25-hydroxyvitamin D3. Rat CYP24A1 has been shown to catalyze a four-step monooxygenation of 25-hydroxyvitamin D3. nih.gov The enzyme initiates catabolism through either C23 or C24 hydroxylation, leading to the formation of products such as 25(OH)D3-26,23-lactone. nih.govuniprot.org The complex, multi-step reaction pathway catalyzed by CYP24A1 underscores its primary role in clearing vitamin D metabolites to maintain homeostasis. uniprot.org
Table 2: Kinetic Parameters for the Metabolism of 25-Hydroxyvitamin D3
| Enzyme | Species | Substrate | Km | kcat | kcat/Km | Reference |
| CYP27B1 | Human/Mouse | 25-hydroxyvitamin D3 | 2.7 µM | - | - | nih.gov |
| CYP27B1 | Mouse | 25-hydroxyvitamin D3 (in vesicles) | 5.9 mmol/mol phospholipid | 41 mol/min/mol P450 | - | nih.gov |
| CYP27B1 | Human/Mouse | 24,25-dihydroxyvitamin D3 | - | - | Higher than for 25-OH-D3 | nih.gov |
| CYP27B1 | - | 25-hydroxy-19-nor-vitamin D3 | - | - | <0.1% of 25-OH-D3 | nih.gov |
Advanced Analytical and Methodological Approaches for 25 Hydroxyvitamin D3 Research
High-Resolution Spectrometric Techniques
High-resolution spectrometry offers unparalleled capabilities for both the quantification and structural identification of 25-hydroxyvitamin D3 and its various forms. These techniques are essential for distinguishing between closely related metabolites and understanding their chemical properties.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its superior specificity and sensitivity compared to traditional methods like immunoassays. nih.govamegroups.org This technique allows for the simultaneous measurement of multiple vitamin D compounds in a single analytical run. amegroups.org
LC-MS/MS is instrumental in separating and quantifying 25-hydroxyvitamin D3 [25(OH)D3], 25-hydroxyvitamin D2 [25(OH)D2], and their C3-epimers. nih.gov The chromatographic separation of these epimers is crucial as they are isobaric (have the same mass) and their presence can lead to overestimation of 25(OH)D3 concentrations if not resolved. nih.gov High-resolution mass spectrometry (HR-MS), such as quadrupole-Orbitrap systems, further enhances specificity, allowing for the separation of quasi-isobaric interferences. nih.gov
The methodology typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by injection into the LC-MS/MS system. nih.govthermofisher.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for vitamin D analysis. nih.govthermofisher.com For very low abundance metabolites, chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or Amplifex can significantly enhance the signal by 3- to 295-fold, depending on the compound and reagent used. nih.govnih.gov
The robustness of LC-MS/MS methods allows for high throughput, with some methods achieving analysis times of less than 1.5 to 5 minutes per sample. nih.govsigmaaldrich.com The limits of quantification (LOQ) are typically in the low ng/mL range, making it suitable for clinical research applications. sigmaaldrich.comoup.com
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for 25-Hydroxyvitamin D3 Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5-100 ng/mL | sigmaaldrich.com |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | sigmaaldrich.comoup.com |
| Total Imprecision | < 10% | nih.govnih.govoup.com |
| Analysis Time per Sample | < 1.5 minutes | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 25-Hydroxyvitamin D3 and its Monohydrate Form
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of vitamin D metabolites and for determining their absolute content and stability in solution. nih.govnih.gov While LC-MS/MS is excellent for quantification, NMR provides detailed information about the chemical structure, allowing for the unambiguous identification of new or synthesized metabolites. nih.govresearchgate.net
Quantitative NMR (qNMR) has been utilized to determine the absolute content of 25-hydroxyvitamin D3 in chemical reference materials, demonstrating its utility for establishing purity. nih.gov For instance, a study using qNMR determined the average absolute content of a 25-hydroxyvitamin D3 sample to be 91.84%. nih.gov
NMR is also crucial for characterizing the structure of novel vitamin D metabolites produced through enzymatic synthesis. nih.gov The use of isotope-labeled compounds, such as [7,9,19-(13)C3]-25-hydroxyvitamin D3, in conjunction with NMR, allows for the study of the conformation of the molecule in different environments, such as in aqueous solutions or micellar systems. nih.gov Techniques like the double half-filter NOESY experiment can reveal internuclear distances, providing insights into the three-dimensional structure of the molecule in solution. nih.gov
Table 2: Application of NMR in 25-Hydroxyvitamin D3 Research
| NMR Application | Key Findings | Reference(s) |
| Quantitative Analysis (qNMR) | Determined the absolute content of 25(OH)D3 to be 91.84% in a non-certified chemical sample. | nih.gov |
| Stability Studies | Showed a disappearance rate of 5.92% for 25(OH)D3 in solution over 56 hours at room temperature. | nih.gov |
| Structural Elucidation | Confirmed the structures of enzymatically-synthesized novel vitamin D metabolites. | nih.gov |
| Conformational Analysis | Revealed that in a micellar solution, 25(OH)D3 exists predominantly in the α-conformer. | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for determining the concentration of purified vitamin D compounds. who.intresearchgate.net Vitamin D3 and its metabolites exhibit a characteristic absorbance maximum at approximately 265 nm. who.intnih.govemanresearch.org
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.netemanresearch.org For vitamin D3, the method has been shown to be linear over a concentration range of 12 to 315 ng/mL. researchgate.netemanresearch.org
While UV-Vis spectroscopy is useful for quantifying pure samples of 25-hydroxyvitamin D3, its application to complex biological matrices is limited due to potential interference from other components that absorb at similar wavelengths. who.int Therefore, it is often used in conjunction with a separation technique like HPLC, where the UV detector quantifies the isolated compound as it elutes from the column. nih.govnih.gov The robustness of HPLC-UV methods can be validated by assessing changes in the detector response under varied conditions, such as flow rate and column temperature. nih.gov
Table 3: UV-Vis Spectroscopic Properties of Vitamin D3
| Parameter | Value | Reference(s) |
| Absorbance Maximum (λmax) | ~265 nm | who.intnih.govemanresearch.org |
| Linear Concentration Range | 12 - 315 ng/mL | researchgate.netemanresearch.org |
| Molar Absorptivity (ε) of Ergocalciferol | 18,300 M⁻¹ cm⁻¹ | who.int |
Chromatographic Separation and Purification Strategies
Chromatographic techniques are indispensable for the isolation and purification of 25-hydroxyvitamin D3 from complex mixtures, as well as for its analytical determination. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is considered a cornerstone technique for the separation, identification, and quantification of vitamin D and its metabolites. who.intnjlabs.com It offers high precision, accuracy, and the ability to separate 25-hydroxyvitamin D3 from other related compounds, even in complex matrices like dietary supplements and fortified foods. njlabs.com
In its analytical mode, HPLC is often coupled with a UV detector for quantification, providing a robust and reliable method for routine analysis. nih.govnjlabs.com The method can be tailored by using different column stationary phases (e.g., C18, F5) and mobile phase compositions to optimize the separation of various vitamin D metabolites. nih.govsigmaaldrich.com A typical HPLC-UV method for 25(OH)D3 might use a C18 column with detection at 265 nm, achieving retention times of around 4 minutes. nih.gov
Preparative HPLC is used for the isolation and purification of larger quantities of 25-hydroxyvitamin D3. This is essential for obtaining pure standards for use in other analytical techniques or for further structural elucidation studies. nih.gov The collected fractions containing the compound of interest can then be concentrated and used for detailed analysis by methods like NMR or mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of 25-hydroxyvitamin D3, although it requires a chemical modification step to increase the volatility of the analyte. nih.govresearchgate.net
This modification, known as derivatization, is necessary because 25-hydroxyvitamin D3 is not sufficiently volatile to be analyzed directly by GC. nih.gov A common approach is silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govyoutube.com Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net In some protocols, a methoximation step is performed prior to silylation to protect keto groups and prevent the formation of multiple derivatives. youtube.com
Once derivatized, the compound can be separated by the gas chromatograph and detected by the mass spectrometer. The GC-MS method has been validated for the quantitative analysis of 25(OH)D3 in plasma, with a limit of quantitation reported to be 1.5 ppb. nih.govresearchgate.net This technique provides good sensitivity and linearity for clinical assessment purposes. nih.gov
Immuno- and Protein-Binding Assays in Biochemical Research
Immunoassays and protein-binding assays are fundamental tools in the study of 25-hydroxyvitamin D3, enabling the quantification of its levels and the investigation of its interactions with various proteins. These methods are crucial for understanding the vitamin's metabolism and mechanism of action at a molecular level.
Development and Validation of Monoclonal and Polyclonal Antibodies Specific for 25-Hydroxyvitamin D3
The development of specific antibodies is a cornerstone of immunoassay techniques for 25-hydroxyvitamin D3. Both polyclonal and monoclonal antibodies have been produced to facilitate research.
Polyclonal antibodies, typically generated in animals like sheep or rabbits, were widely used in early radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and chemiluminescence immunoassays (CLIA). bj-life-science.com While their production is relatively straightforward and cost-effective, they can exhibit batch-to-batch variability and may lack the high specificity required for certain research applications. bj-life-science.com
Monoclonal antibodies offer a significant advantage in terms of specificity and consistency. The production of monoclonal antibodies is a more complex and expensive process, but it yields a renewable and homogenous supply of antibodies with a well-defined binding profile. bj-life-science.com In 2009, mouse monoclonal antibodies were developed using a proprietary vitamin D hapten, which recognized both 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. bj-life-science.com These antibodies have since been successfully integrated into various commercial assay formats, including RIA and ELISA. bj-life-science.com
The validation of these antibodies is a critical step to ensure their accuracy and reliability. Validation processes often involve testing for cross-reactivity with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3, to confirm the antibody's specificity for 25-hydroxyvitamin D3. bj-life-science.com For instance, some ELISA assays using specific monoclonal antibodies have shown no bias from high concentrations of 24,25(OH)2 Vit D3, as verified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). bj-life-science.com
Below is a table summarizing the characteristics of antibodies developed for 25-hydroxyvitamin D3 research:
| Antibody Type | Host Species | Immunogen | Applications | Key Characteristics |
| Monoclonal | Mouse | OVA - 25-Hydroxyvitamin D3 (HVD3) biomatik.com | ELISA, CLIA, IHC-Fr, ICC, IP (predicted) biomatik.com | High specificity, renewable source, consistent performance. bj-life-science.combiomatik.com |
| Monoclonal | Rabbit | Chemical / Small Molecule corresponding to 25-OH Vitamin D3 abcam.com | cELISA abcam.com | Recombinant, validated for competitive ELISA. abcam.com |
| Polyclonal | Sheep, Rabbit | Vitamin D hapten | RIA, ELISA, CLIA bj-life-science.com | Simple to produce, but potential for lower specificity and batch variability. bj-life-science.com |
Competitive Binding Assays for Studying Protein-Ligand Interactions (e.g., DBP, VDR, CYP enzymes)
Competitive binding assays are a powerful technique for investigating the interactions between 25-hydroxyvitamin D3 and its binding proteins, such as the vitamin D-binding protein (DBP), the vitamin D receptor (VDR), and metabolizing enzymes like those in the cytochrome P450 (CYP) family.
The principle of a competitive binding assay involves a competition between a labeled form of 25-hydroxyvitamin D3 (the tracer) and the unlabeled 25-hydroxyvitamin D3 present in a sample for a limited number of binding sites on the target protein. nih.gov The amount of labeled tracer that binds to the protein is inversely proportional to the concentration of unlabeled 25-hydroxyvitamin D3 in the sample.
One of the primary challenges in these assays is the displacement of 25-hydroxyvitamin D3 from its endogenous binding protein, DBP, to allow it to interact with the assay's binding protein. bj-life-science.comnih.gov This often requires a sample pre-treatment step, for instance, using a precipitation reagent to extract the analyte. nih.gov
These assays are instrumental in:
Determining the binding affinity of 25-hydroxyvitamin D3 for DBP and VDR.
Investigating how other molecules or potential drug candidates might interfere with the binding of 25-hydroxyvitamin D3 to its target proteins.
Studying the kinetics of enzymes involved in vitamin D metabolism, such as CYP27B1 (which converts 25-hydroxyvitamin D3 to the active form, 1,25-dihydroxyvitamin D3) and CYP24A1 (which catabolizes 25-hydroxyvitamin D3). mdpi.com
The following table outlines the fundamental components of a competitive protein-binding assay for 25-hydroxyvitamin D3:
| Component | Description | Role in the Assay |
| Target Protein | Vitamin D-Binding Protein (DBP), Vitamin D Receptor (VDR), or a specific CYP enzyme. nih.gov | Provides a limited number of specific binding sites for 25-hydroxyvitamin D3. nih.gov |
| Unlabeled Ligand | 25-hydroxyvitamin D3 from the research sample. | Competes with the labeled ligand for binding to the target protein. Its concentration is the value being measured. |
| Labeled Ligand (Tracer) | A modified form of 25-hydroxyvitamin D3, often labeled with a radioisotope (e.g., Tritium), an enzyme, or a fluorescent tag. | Provides a detectable signal that is inversely proportional to the concentration of the unlabeled ligand. nih.gov |
| Separation Method | A technique to separate the protein-bound ligand from the free (unbound) ligand (e.g., precipitation, chromatography). | Allows for the quantification of the signal from the bound labeled ligand. |
Isotopic Labeling and Tracing Methodologies
Isotopic labeling is a sophisticated approach that allows researchers to trace the metabolic fate of 25-hydroxyvitamin D3 in complex biological systems. By replacing certain atoms in the molecule with their heavier, stable isotopes, the labeled compound can be distinguished from its endogenous counterpart using mass spectrometry.
Application of Deuterated and Carbon-13 Labeled 25-Hydroxyvitamin D3 in Metabolic Flux Analysis
The use of stable isotope-labeled 25-hydroxyvitamin D3, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is central to metabolic flux analysis. nih.govresearchgate.net This technique allows for the dynamic assessment of the synthesis, conversion, and catabolism of 25-hydroxyvitamin D3 in vivo.
A common approach involves administering a small, oral dose of labeled 25-hydroxyvitamin D3, such as d3-25-hydroxyvitamin D3 (where three hydrogen atoms are replaced by deuterium). nih.gov The plasma concentrations of the labeled tracer and its metabolites can then be monitored over time using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This allows for the calculation of key metabolic parameters, such as the plasma half-life of 25-hydroxyvitamin D3, providing insights into its expenditure and turnover. nih.gov
The synthesis of these labeled compounds is a critical aspect of this methodology. For example, deuterium can be introduced at various positions on the vitamin D molecule, such as the C-6 and C-19 protons or on the side chain at C-26 and C-27. isotope.commdpi.com The choice of labeling position is important, as it can influence the metabolic stability of the tracer. mdpi.com
The table below lists common stable isotopes used in 25-hydroxyvitamin D3 research and their applications:
| Isotope | Labeled Compound Example | Analytical Technique | Application in Metabolic Flux Analysis |
| Deuterium (²H or D) | 25-Hydroxyvitamin D3 (6,19,19-d3) isotope.com | LC-MS/MS nih.gov | Determination of plasma half-life, assessment of vitamin D expenditure and metabolism. nih.gov |
| Carbon-13 (¹³C) | ¹³C-25(OH)D₃ researchgate.net | LC-MS/MS researchgate.net | Quantifying the conversion of 25(OH)D₃ to its downstream metabolites, such as ¹³C-24,25(OH)₂D₃ and ¹³C-1,25(OH)₂D₃. researchgate.net |
Development and Utilization of Positron Emission Tomography (PET) Tracers Based on 25-Hydroxyvitamin D3 for In Vivo Metabolic Imaging in Research Models
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the three-dimensional visualization and quantification of metabolic and physiological processes in living subjects. nih.gov The development of PET tracers based on 25-hydroxyvitamin D3 or its analogs represents a frontier in vitamin D research, aiming to provide real-time imaging of its distribution and metabolism in various tissues.
The fundamental principle of PET imaging involves labeling a biologically active molecule with a positron-emitting radioisotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov When this radiotracer is introduced into a biological system, the emitted positrons annihilate with nearby electrons, producing gamma rays that are detected by the PET scanner. The resulting data is reconstructed into an image that shows the spatial distribution of the tracer.
There are three main strategies for designing PET tracers:
Affinity-based: The tracer binds with high affinity to a specific target, such as a receptor. nih.gov
Microenvironment-sensitive: The tracer's uptake or retention is influenced by the local physiological environment. nih.gov
Metabolic: The tracer is a substrate for an enzyme or a transport system, and its accumulation reflects the rate of a specific metabolic pathway. nih.gov
While PET tracers for various biological molecules, including amino acids like ¹¹C L-methionine and glucose analogs like ¹⁸F-FDG, are well-established, the development of a specific and validated PET tracer for 25-hydroxyvitamin D3 for routine in vivo metabolic imaging is still an emerging area of research. nih.gov The design of such a tracer faces challenges, including ensuring that the radiolabel does not alter the molecule's transport and metabolism and achieving selective uptake and retention in target tissues. nih.gov
The following table summarizes the key principles of PET tracer design that would be applicable to the development of a 25-hydroxyvitamin D3-based tracer:
| Principle | Description | Relevance to 25-Hydroxyvitamin D3 Tracer Development |
| Target Selectivity | The tracer must selectively interact with proteins involved in vitamin D transport and metabolism (e.g., DBP, VDR, CYP enzymes). nih.gov | Ensures that the PET signal accurately reflects the biological processes of interest for 25-hydroxyvitamin D3. |
| Metabolic Trapping | After uptake into a cell, the radiolabeled fragment of the tracer should be trapped, allowing its signal to accumulate at sites of high metabolic activity. nih.gov | Would enable the imaging of tissues with high rates of 25-hydroxyvitamin D3 uptake and conversion. |
| Favorable Pharmacokinetics | The tracer must be able to reach the target tissues and be cleared from non-target tissues to provide a good signal-to-noise ratio. nih.gov | Crucial for obtaining clear images of organs involved in vitamin D metabolism, such as the liver and kidneys. |
| Synthetic Feasibility | The radiosynthesis of the tracer must be efficient and reproducible, with a half-life suitable for the duration of the imaging study. nih.gov | A practical consideration for the production and application of the PET tracer in a research setting. |
Regulation of Gene Expression and Cellular Pathways Through Vitamin D Metabolites Precursor Role
Transcriptional Control of Genes Encoding Vitamin D Metabolizing Enzymes (e.g., CYP27B1, CYP24A1)
The cellular availability of the active vitamin D hormone, calcitriol (B1668218), is tightly controlled by the activity of two key mitochondrial cytochrome P450 enzymes: 25-hydroxyvitamin D3 1α-hydroxylase (encoded by the CYP27B1 gene) and 24-hydroxylase (encoded by the CYP24A1 gene). nih.govnih.gov These enzymes are subject to a reciprocal and finely tuned transcriptional regulation, primarily in the renal proximal tubule, which represents the central axis for controlling systemic vitamin D activity. nih.gov
CYP27B1 (1α-hydroxylase): This enzyme catalyzes the bioactivation step, converting 25-hydroxyvitamin D3 into the hormonally active 1,25-dihydroxyvitamin D3 (calcitriol). nih.govnih.govwikipedia.org The transcription of the CYP27B1 gene is stimulated by several factors:
Parathyroid Hormone (PTH): PTH directly and rapidly increases CYP27B1 gene expression, a process that does not require new protein synthesis. nih.govoup.com
Calcitonin: This hormone also positively regulates the expression of the CYP27B1 gene. oup.com
Low Phosphate (B84403) and Calcium Levels: These conditions can also lead to an upregulation of CYP27B1 expression.
Conversely, the expression of CYP27B1 is suppressed by:
1,25-dihydroxyvitamin D3 (Calcitriol): In a classic negative feedback loop, the active hormone represses the transcription of the gene responsible for its synthesis. This action is mediated by the VDR and is indirect. nih.govoup.com
Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced by bone cells, is a potent suppressor of CYP27B1 transcription. nih.govnih.gov
CYP24A1 (24-hydroxylase): This enzyme initiates the catabolism and inactivation of both 25-hydroxyvitamin D3 and, more efficiently, 1,25-dihydroxyvitamin D3. nih.govmetu.edu.tr Its regulation is generally opposite to that of CYP27B1:
1,25-dihydroxyvitamin D3 (Calcitriol): The active hormone is the most powerful inducer of CYP24A1 gene expression. The promoter region of the CYP24A1 gene contains vitamin D responsive elements (VDREs) to which the calcitriol-VDR complex binds, strongly upregulating transcription to promote the degradation of the active hormone. metu.edu.tr
Fibroblast Growth Factor 23 (FGF23): FGF23 also stimulates the expression of CYP24A1. nih.govnih.gov
Parathyroid Hormone (PTH): PTH acts to inhibit the expression of the CYP24A1 gene. nih.govmetu.edu.tr
This reciprocal regulation ensures that the production of active vitamin D is stimulated when needed (e.g., low calcium, high PTH) and curtailed when circulating levels are sufficient, thereby preventing potential toxicity and maintaining mineral homeostasis. nih.gov Genetic variations, such as single-nucleotide polymorphisms (SNPs) in the CYP27B1 and CYP24A1 genes, have been shown to alter enzymatic activity, suggesting that individual genetic makeup can influence vitamin D metabolism and homeostasis. aacrjournals.orgresearchgate.netnih.gov
Interactive Table: Key Regulators of Vitamin D Metabolizing Enzymes
| Gene | Enzyme | Primary Function | Stimulated By | Inhibited By |
|---|---|---|---|---|
| CYP27B1 | 1α-hydroxylase | Bioactivation of 25(OH)D3 to 1,25(OH)2D3 | PTH, Calcitonin | 1,25(OH)2D3, FGF23 |
| CYP24A1 | 24-hydroxylase | Inactivation of 1,25(OH)2D3 and 25(OH)D3 | 1,25(OH)2D3, FGF23 | PTH |
Regulatory Networks Governing 25-Hydroxylation and 1α-Hydroxylation Processes
The synthesis of the active vitamin D hormone, calcitriol, is a sequential two-step hydroxylation process. The regulation of these steps differs significantly in its stringency and complexity.
1α-Hydroxylation: In stark contrast, the second step, the 1α-hydroxylation of 25-hydroxyvitamin D3 to form 1,25-dihydroxyvitamin D3 (calcitriol), is the principal point of metabolic control. nih.govnih.gov This reaction, catalyzed by the enzyme 1α-hydroxylase (CYP27B1), occurs most substantially in the mitochondria of the renal proximal tubules. nih.gov The process begins with the endocytosis of the 25-hydroxyvitamin D3-vitamin D binding protein (DBP) complex from the glomerular filtrate into the proximal tubule cells. nih.gov
The activity of 1α-hydroxylase is meticulously governed by a hormonal network designed to maintain calcium and phosphate homeostasis:
PTH as a Primary Stimulator: When serum calcium levels fall, the parathyroid glands secrete PTH. PTH acts on the kidney to increase the transcription and activity of 1α-hydroxylase, thereby boosting calcitriol production. nih.govoup.com
Calcitriol as a Negative Regulator: The resulting increase in calcitriol levels inhibits the further expression of 1α-hydroxylase, forming a negative feedback loop that prevents excessive production of the active hormone. nih.govoup.com
FGF23 as a Suppressor: FGF23, released from bone in response to high phosphate or calcitriol levels, potently suppresses 1α-hydroxylase activity. nih.govnih.gov
Reciprocal Regulation with CYP24A1: The entire network is coordinated with the reciprocal regulation of the CYP24A1 gene, which is stimulated by calcitriol and FGF23 and inhibited by PTH. nih.gov This ensures that when activation of vitamin D is high, its degradation pathway is also active, and vice versa.
This intricate regulatory network, centered on the kidney, ensures that circulating levels of the active hormone 1,25-dihydroxyvitamin D3 are precisely managed according to the body's physiological demands for calcium and phosphate. nih.gov
Structural Biology and Crystallography of 25 Hydroxyvitamin D3 and Its Complexes
X-ray Crystallography of 25-Hydroxyvitamin D3-Bound Protein Complexes (e.g., DBP, CYP enzymes)
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. vcu.edumdpi.com By analyzing the diffraction pattern, scientists can elucidate the three-dimensional structure of molecules, including complex biological macromolecules like proteins and nucleic acids. vcu.edumdpi.com
In the context of vitamin D metabolism, X-ray crystallography has been instrumental in revealing the structural basis of how 25-hydroxyvitamin D3 (25(OH)D3) binds to key proteins such as the vitamin D binding protein (DBP) and cytochrome P450 (CYP) enzymes. nih.govnih.gov
Vitamin D Binding Protein (DBP): DBP is the primary carrier of vitamin D metabolites in the bloodstream, including 25(OH)D3. nih.govnih.gov The majority of circulating 25(OH)D3 is bound to DBP. nih.gov Crystallographic studies of DBP in complex with vitamin D sterols have provided a detailed view of the binding pocket and the specific amino acid residues involved in securing the ligand. These studies help explain the high affinity and specificity of DBP for different vitamin D metabolites.
Cytochrome P450 (CYP) Enzymes: Several CYP enzymes are involved in the activation and catabolism of vitamin D. nih.gov For instance, CYP2R1 is a key enzyme responsible for the 25-hydroxylation of vitamin D3 to produce 25(OH)D3. nih.gov Subsequently, CYP27B1 converts 25(OH)D3 to the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). nih.gov Conversely, CYP24A1 initiates the catabolism of both 25(OH)D3 and 1,25(OH)2D3. nih.gov
Crystal structures of these CYP enzymes, both alone and in complex with their substrates or inhibitors, have been determined. These structures reveal the active site architecture and provide a framework for understanding the regio- and stereospecificity of the hydroxylation reactions. For example, the crystal structure of a CYP enzyme in complex with a substrate analog can pinpoint the residues that orient the vitamin D molecule for hydroxylation at a specific carbon atom.
| Complex | Resolution (Å) | Key Findings |
| VDR-1α,25(OH)2D3 | 1.5 | Ligand adopts an elongated conformation; A-ring in chair B conformation. |
| VDR-MC1288 (20-epi) | 1.5 | Aliphatic chain adapts to the binding pocket. |
| VDR-KH1060 (20-epi) | 1.5 | Demonstrates flexibility of the ligand binding pocket to accommodate different side chains. |
Table 1: Summary of X-ray Crystallography Data for VDR-Ligand Complexes. This table is based on data presented in the referenced study. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Analysis of Large Receptor Complexes Involving Vitamin D Metabolites
Cryo-electron microscopy (cryo-EM) is a technique that allows for the determination of the structure of large and complex biological macromolecules in their native, hydrated state. Samples are rapidly frozen in a thin layer of vitreous (non-crystalline) ice, which preserves their structure. High-resolution images are then collected using an electron microscope.
This method is particularly advantageous for studying large, flexible, or multi-component assemblies that are difficult to crystallize, which is often the case for membrane-bound receptors and their associated signaling complexes. While X-ray crystallography provides high-resolution structures of individual domains or smaller complexes, cryo-EM can offer insights into the architecture of much larger assemblies.
In the field of vitamin D research, cryo-EM has been employed to visualize the structure of the vitamin D receptor (VDR) in complex with its heterodimeric partner, the retinoid X receptor (RXR), bound to a vitamin D response element (VDRE) on DNA, and associated with coactivator proteins. nih.gov These large complexes are central to the genomic mechanism of action of vitamin D.
Computational Modeling and Molecular Dynamics Simulations of 25-Hydroxyvitamin D3 Interactions with Target Proteins
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of biological molecules and their interactions at an atomic level. These methods complement experimental techniques like X-ray crystallography and cryo-EM by providing insights into the flexibility, conformational changes, and energetics of protein-ligand interactions over time.
For 25-hydroxyvitamin D3, computational approaches have been utilized to:
Predict Binding Modes: Molecular docking simulations can predict the preferred orientation of 25(OH)D3 within the binding pocket of proteins like DBP and CYP enzymes. These predictions can guide the design of mutagenesis studies to validate the importance of specific amino acid residues for binding.
Simulate Conformational Dynamics: MD simulations can track the movement of every atom in a protein-ligand complex over a period of time, typically nanoseconds to microseconds. This allows researchers to observe how the protein and ligand adapt to each other, identify stable and transient interactions, and understand how the binding of 25(OH)D3 might induce conformational changes in the protein that are essential for its function.
Calculate Binding Free Energies: These calculations can provide a quantitative estimate of the strength of the interaction between 25(OH)D3 and its target protein, helping to explain the different affinities of various vitamin D metabolites for DBP and the VDR.
Mathematical models have also been developed to estimate serum levels of free 25(OH)D3 and to understand the impact of DBP on its biological activity. nih.gov One such model predicted that at typical physiological concentrations, less than 0.1% of 25(OH)D3 is free in the circulation. nih.gov These models can also simulate the intracellular response to both 25(OH)D3 and 1,25(OH)2D3, highlighting the potential importance of free 25(OH)D3 for non-classical vitamin D actions. nih.gov
Inter Endocrine System Modulations and Metabolic Integration Involving 25 Hydroxyvitamin D3
Reciprocal Regulation with Parathyroid Hormone (PTH) Synthesis and Secretion
The relationship between vitamin D and parathyroid hormone (PTH) is a classic endocrine feedback loop central to calcium homeostasis. nih.gov PTH, secreted by the parathyroid glands in response to low blood calcium levels, is a primary stimulator of vitamin D activation. nih.govhuman.de
When serum calcium drops, the chief cells in the parathyroid gland are stimulated to release PTH. teachmephysiology.com PTH then acts on the kidneys to upregulate the enzyme 1-α-hydroxylase (CYP27B1). teachmephysiology.comyoutube.com This enzyme catalyzes the conversion of 25-hydroxyvitamin D3 into the hormonally active 1,25-dihydroxyvitamin D3. youtube.com
The resulting increase in 1,25-dihydroxyvitamin D3 levels raises blood calcium concentrations through several mechanisms:
Intestine: It enhances the absorption of dietary calcium and phosphate (B84403). medscape.comuoguelph.ca
Bone: It works synergistically with PTH to stimulate the resorption of bone, releasing calcium and phosphate into the bloodstream. youtube.comnih.gov
Kidney: It increases the reabsorption of calcium. human.de
As blood calcium levels rise back to normal, a negative feedback mechanism is initiated. The increased calcium directly inhibits PTH secretion from the parathyroid glands. oncohemakey.com Furthermore, 1,25-dihydroxyvitamin D3 itself directly suppresses the transcription of the PTH gene, thus reducing PTH synthesis and completing the regulatory loop. nih.govnih.gov This reciprocal regulation ensures a stable balance of calcium in the blood. human.de
Key Regulators of the PTH-Vitamin D Axis
| Factor | Effect on PTH Secretion | Effect on 1-α-hydroxylase (CYP27B1) Activity |
|---|---|---|
| Low Serum Calcium (Hypocalcemia) | Stimulates | Stimulates (via PTH) |
| High Serum Calcium (Hypercalcemia) | Inhibits | Inhibits (via decreased PTH) |
| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Inhibits | Inhibits (direct feedback) |
Influence of Fibroblast Growth Factor 23 (FGF23) on 25-Hydroxyvitamin D3 Metabolism
Fibroblast Growth Factor 23 (FGF23) is a hormone produced primarily by osteocytes and osteoblasts in bone that plays a crucial role in regulating phosphate and vitamin D metabolism. physiology.orgnih.govyoutube.com FGF23 acts as a potent counter-regulatory hormone to the PTH-vitamin D axis, particularly in response to phosphate levels.
The synthesis and secretion of FGF23 are stimulated by factors including 1,25-dihydroxyvitamin D3 and increased phosphate intake. bioscientifica.commedscape.com FGF23's primary target is the kidney, where it exerts its effects by binding to its receptor (FGFR) in the presence of its co-receptor, αKlotho. youtube.combioscientifica.comnih.gov
FGF23 directly influences the metabolism of 25-hydroxyvitamin D3 in two main ways:
Inhibition of Activation: FGF23 suppresses the transcription of the gene for the 1-α-hydroxylase (CYP27B1) enzyme. bioscientifica.comnih.govresearchgate.net This action reduces the conversion of 25-hydroxyvitamin D3 to the active 1,25-dihydroxyvitamin D3, thereby lowering its circulating levels. nih.govmdpi.com
Stimulation of Degradation: FGF23 activates the transcription of the 24-hydroxylase (CYP24A1) enzyme. bioscientifica.comresearchgate.net This enzyme initiates the catabolism of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 into inactive metabolites, such as 24,25-dihydroxyvitamin D3. bioscientifica.commdpi.com
Through these mechanisms, FGF23 effectively creates a negative feedback loop. The active vitamin D (1,25(OH)2D3) stimulates FGF23 production, and FGF23, in turn, suppresses the production of active vitamin D. bioscientifica.com This interaction is critical for preventing hyperphosphatemia and vitamin D toxicity.
Interplay with Cellular Calcium and Phosphate Homeostasis Mechanisms
The vitamin D endocrine system, with 25-hydroxyvitamin D3 as the main circulating precursor, is fundamental to maintaining calcium and phosphate balance. nih.govscispace.com The active hormone, 1,25-dihydroxyvitamin D3, orchestrates a coordinated response across multiple organ systems to ensure that the extracellular fluid concentrations of these minerals are adequate for physiological processes, especially bone mineralization. oncohemakey.comscispace.com
The key target organs and their responses are:
Intestine: 1,25-dihydroxyvitamin D3 is the most potent stimulator of intestinal calcium and phosphate absorption. medscape.compatsnap.com It binds to the vitamin D receptor (VDR) in intestinal cells, which then modulates the transcription of genes responsible for transporting these minerals from the gut into the circulation. nih.govpatsnap.com
Bone: In the bone, 1,25-dihydroxyvitamin D3 has a dual role. It is essential for providing the calcium and phosphate needed for proper bone mineralization. nih.gov It also works with PTH to regulate bone remodeling by stimulating the differentiation of osteoclasts, the cells responsible for bone resorption. teachmephysiology.comuoguelph.ca This action mobilizes calcium and phosphate from the bone matrix to maintain blood levels, particularly when dietary intake is insufficient. patsnap.com
Kidneys: In the kidneys, 1,25-dihydroxyvitamin D3 helps to conserve calcium by increasing its reabsorption in the renal tubules. medscape.comuoguelph.ca
This integrated system ensures a steady supply of minerals for skeletal health and other vital functions. The balance between the anabolic actions on the intestine and the catabolic actions on bone is tightly regulated by the interplay between PTH, FGF23, and the levels of calcium and phosphate themselves. oncohemakey.comnih.gov
Hepatic and Renal Contributions to Systemic 25-Hydroxyvitamin D3 Levels and Metabolism
The systemic availability and metabolic fate of vitamin D are determined by sequential enzymatic processes in the liver and kidneys. nih.gov
Hepatic Contribution: Vitamin D, whether synthesized in the skin from 7-dehydrocholesterol (B119134) via sunlight or obtained from the diet, is biologically inert. teachmephysiology.compatsnap.com It is transported in the blood, bound to vitamin D-binding protein (DBP), to the liver. nih.gov In the liver, it undergoes its first hydroxylation step. researchgate.net The enzyme vitamin D-25-hydroxylase (primarily CYP2R1) adds a hydroxyl group at carbon 25, converting vitamin D3 into 25-hydroxyvitamin D3. nih.govnih.gov This product, 25-hydroxyvitamin D3, is the major circulating form of vitamin D and is used as the standard clinical indicator of a person's vitamin D status. medscape.comscispace.com The regulation of this hepatic step is considered to be modest. nih.gov
Renal Contribution: From the liver, 25-hydroxyvitamin D3 is transported to the kidneys, which are the central control point for vitamin D activation and degradation. medscape.comwikipedia.org In the proximal tubules of the kidney, 25-hydroxyvitamin D3 faces one of two fates, dictated by the body's mineral needs:
Activation: If PTH levels are high (due to low calcium) and FGF23 levels are low, the enzyme 1-α-hydroxylase (CYP27B1) converts 25-hydroxyvitamin D3 into the biologically active hormone 1,25-dihydroxyvitamin D3 (calcitriol). medscape.comnih.gov
Inactivation: If calcium, phosphate, and FGF23 levels are high, 1-α-hydroxylase is suppressed. Instead, the enzyme 24-hydroxylase (CYP24A1) is upregulated, which converts 25-hydroxyvitamin D3 into 24,25-dihydroxyvitamin D3, an inactive metabolite, marking it for excretion. nih.govnih.gov
This tightly regulated renal metabolism ensures that the potent hormonal form of vitamin D is produced only when needed, preventing potential toxicity from excessive mineral mobilization. nih.gov Conditions like chronic kidney disease can severely impair the kidney's ability to produce 1,25-dihydroxyvitamin D3, leading to disruptions in mineral homeostasis. medscape.comwikipedia.org
Summary of Vitamin D3 Metabolism
| Location | Precursor | Primary Enzyme | Product | Key Regulators |
|---|---|---|---|---|
| Liver | Vitamin D3 (Cholecalciferol) | 25-hydroxylase (e.g., CYP2R1) | 25-Hydroxyvitamin D3 (Calcifediol) | Substrate availability |
| Kidney (Activation) | 25-Hydroxyvitamin D3 | 1-α-hydroxylase (CYP27B1) | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Stimulated by PTH; Inhibited by FGF23, Calcium |
| Kidney (Inactivation) | 25-Hydroxyvitamin D3 / 1,25-Dihydroxyvitamin D3 | 24-hydroxylase (CYP24A1) | 24,25-Dihydroxyvitamin D3 (inactive) | Stimulated by FGF23, 1,25(OH)2D3; Inhibited by PTH |
Emerging Research Directions and Methodological Innovations for 25 Hydroxyvitamin D3
Discovery and Characterization of Novel 25-Hydroxylase Isoforms and their Biological Significance
The conversion of vitamin D to 25-hydroxyvitamin D3 is a critical step in its activation, primarily catalyzed by 25-hydroxylase enzymes in the liver. youtube.comwikipedia.orgnih.gov While CYP2R1 is recognized as the principal vitamin D 25-hydroxylase, evidence suggests the existence of other enzymes with this capability. wikipedia.orgnih.gov
Key Research Findings:
CYP2R1's Primary Role: Studies involving null mutant mice have confirmed that CYP2R1 is the major contributor to the production of 25-hydroxyvitamin D3 in the body. nih.gov Mutations in the CYP2R1 gene can lead to a significant reduction or elimination of 25-hydroxylase function, resulting in vitamin D-dependent rickets type 1B. medlineplus.gov
Identification of Other Isoforms: Research has pointed to other cytochrome P450 enzymes, such as CYP27A1, as also possessing 25-hydroxylase activity, although with lower affinity compared to CYP2R1. The creation of double knockout mice for both Cyp2r1 and Cyp27a1 still showed circulating levels of 25-hydroxyvitamin D3, strongly indicating the presence of at least one other unidentified enzyme involved in this process. nih.gov
Extrahepatic 25-Hydroxylation: While the liver is the main site of 25-hydroxylation, the expression of 25-hydroxylase activity in other tissues suggests localized production of 25-hydroxyvitamin D3, which may have paracrine or autocrine functions. nih.gov
Table 1: Known and Potential Vitamin D 25-Hydroxylase Isoforms
| Enzyme | Location | Significance |
| CYP2R1 | Endoplasmic Reticulum (primarily liver) | Principal enzyme for 25-hydroxylation of vitamin D. wikipedia.org |
| CYP27A1 | Mitochondria | Possesses 25-hydroxylase activity but is considered to have a lesser role than CYP2R1 in vitamin D metabolism under normal conditions. |
| Unknown Isoform(s) | To be determined | Evidence from knockout mice studies suggests the existence of other enzymes contributing to 25-hydroxyvitamin D3 production. nih.gov |
Investigation of Non-Canonical or Alternative Metabolic Routes for 25-Hydroxyvitamin D3
Beyond the well-established pathway leading to the formation of 1α,25-dihydroxyvitamin D3 (calcitriol), emerging research is uncovering alternative metabolic routes for 25-hydroxyvitamin D3. These non-canonical pathways involve different enzymes and produce a variety of metabolites with potentially unique biological activities. nih.gov
Key Research Findings:
The C3-Epimerization Pathway: This pathway leads to the formation of 3-epi-25-hydroxyvitamin D3, which has a different configuration at the C-3 position. nih.gov While its biological functions are still under investigation, it is a significant metabolite found in circulation. nih.gov
CYP11A1-Initiated Pathway: The enzyme CYP11A1 can hydroxylate vitamin D3 and its metabolites at various positions, leading to a range of secosteroidal derivatives. nih.gov These metabolites, such as 20-hydroxyvitamin D3, may exert biological effects independently of the vitamin D receptor (VDR). nih.govnih.gov
The C-24 Oxidation Pathway: The enzyme CYP24A1 is primarily known for its role in the catabolism of both 25-hydroxyvitamin D3 and calcitriol (B1668218). nih.govoup.com It initiates a cascade of hydroxylations, primarily at the C-24 position, leading to the formation of inactive metabolites that are eventually excreted. nih.govnih.gov Recent studies using knockout rat models have further elucidated the specific steps and enzymes involved in this pathway, highlighting the roles of both CYP24A1 and CYP3A in the formation of metabolites like 25(OH)D3-26,23-lactone. nih.govnih.gov
4-Hydroxylation Pathway: The enzyme CYP3A4 can metabolize 25-hydroxyvitamin D3 to 4β,25-dihydroxyvitamin D3. mdpi.com This metabolite has been detected in human serum and may have its own biological functions or represent another inactivation pathway. mdpi.com
Table 2: Key Enzymes and Metabolites in Alternative 25-Hydroxyvitamin D3 Pathways
| Pathway | Key Enzyme(s) | Key Metabolite(s) | Potential Significance |
| C3-Epimerization | Unknown | 3-epi-25-hydroxyvitamin D3 | Biological role under investigation. nih.gov |
| CYP11A1-Initiated | CYP11A1 | 20-hydroxyvitamin D3, 22-hydroxyvitamin D3 | May have VDR-independent biological effects. nih.gov |
| C-24 Oxidation | CYP24A1, CYP3A | 24,25-dihydroxyvitamin D3, 25(OH)D3-26,23-lactone | Primarily catabolic, leading to inactivation and excretion. nih.govnih.govnih.gov |
| 4-Hydroxylation | CYP3A4 | 4β,25-dihydroxyvitamin D3 | Detected in serum; biological role is an active area of research. mdpi.com |
Development of Advanced In Vitro Cellular and Organoid Models for Vitamin D Metabolic Studies
To better understand the intricacies of 25-hydroxyvitamin D3 metabolism, researchers are moving beyond traditional cell cultures to more complex and physiologically relevant models. These advanced in vitro systems provide a more accurate representation of in vivo conditions.
Key Research Findings:
Cultured Cell Lines: Various cell lines, including those derived from liver, kidney, and skin, have been instrumental in studying the enzymatic processes of vitamin D metabolism. nih.gov For example, cultured osteosarcoma, hepatoma, and keratinocyte cell lines have been used to demonstrate the degradation of vitamin D analogs into various metabolites. nih.gov
Kidney Organoids: Human kidney organoids have emerged as a powerful tool for studying renal vitamin D metabolism. oup.comresearchgate.net These three-dimensional structures can take up 25-hydroxyvitamin D3 and metabolize it, and they exhibit feedback mechanisms to control the levels of active vitamin D. researchgate.net This makes them a promising model for investigating the hormonal functions of the kidney. oup.com
Intestinal Organoids: Intestinal organoids are being used to investigate the effects of vitamin D3 on intestinal epithelial cells, including their differentiation, stemness, and viability. nih.gov These models provide insights into the local effects of vitamin D metabolism within the gut.
Applications of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate 25-Hydroxyvitamin D3 Biology
Omics technologies are revolutionizing the study of 25-hydroxyvitamin D3 by providing a comprehensive, high-throughput view of the molecules involved in its metabolism and action. nih.govresearchgate.net
Key Research Findings:
Genomics: Genomic studies have identified polymorphisms in genes related to vitamin D metabolism, such as CYP2R1 and the vitamin D receptor (VDR), that can influence an individual's vitamin D status. nih.govfrontiersin.org This information is crucial for understanding inter-individual variability in response to vitamin D. iiarjournals.org
Proteomics: Proteomic approaches are being used to identify proteins that are regulated by vitamin D and to discover novel biomarkers of vitamin D status and response. unc.edunih.gov This can help to elucidate the molecular mechanisms underlying the physiological effects of 25-hydroxyvitamin D3. nih.gov
Metabolomics: Metabolomics allows for the simultaneous measurement of a large number of metabolites, providing a snapshot of the metabolic state of an organism. nih.gov This technology is being used to identify metabolic signatures associated with vitamin D status and to understand how vitamin D influences various metabolic pathways, particularly lipid metabolism. nih.govmdpi.com
Table 3: Applications of Omics Technologies in 25-Hydroxyvitamin D3 Research
| Omics Field | Application | Key Insights |
| Genomics | Identifying genetic variations in vitamin D metabolic pathways. frontiersin.org | Understanding individual differences in vitamin D status and response. nih.goviiarjournals.org |
| Proteomics | Discovering protein biomarkers and regulated pathways. unc.edunih.gov | Elucidating the molecular mechanisms of 25-hydroxyvitamin D3 action. nih.gov |
| Metabolomics | Profiling metabolites associated with vitamin D status. nih.gov | Revealing the influence of vitamin D on systemic metabolism. mdpi.com |
Theoretical and Computational Chemistry Approaches to Understand 25-Hydroxyvitamin D3 Reactivity and Specificity
In silico methods, including molecular docking and dynamics simulations, are providing valuable insights into the interactions between 25-hydroxyvitamin D3 and the enzymes involved in its metabolism. These computational approaches complement experimental studies by offering a detailed view at the molecular level.
Key Research Findings:
Enzyme-Substrate Interactions: Molecular docking studies have been used to model the binding of 25-hydroxyvitamin D3 and its metabolites to the active sites of enzymes like CYP24A1. mdpi.com These models can help to explain the substrate specificity and metabolic stability of different vitamin D compounds. mdpi.com
Predicting Metabolic Pathways: Computational approaches can be used to predict potential metabolic pathways and to identify the key residues within an enzyme's active site that are crucial for its catalytic activity.
Understanding Receptor Binding: In silico studies have been employed to investigate the interactions between vitamin D metabolites and nuclear receptors, such as the vitamin D receptor (VDR) and retinoid X receptor (RXR). nih.govresearchgate.net This helps to explain how these metabolites regulate gene expression. nih.govresearchgate.net
Q & A
Q. What are the key analytical challenges in quantifying 25-hydroxyvitamin D3 (25(OH)D3) in biological samples, and how can they be methodologically addressed?
Accurate quantification of 25(OH)D3 is complicated by its tight binding to vitamin D-binding protein (DBP) in circulation, which can lead to variability in extraction efficiency during sample preparation . Immunoassays often cross-react with structurally similar metabolites like 3-epi-25(OH)D3, causing overestimation of 25(OH)D3 levels in LC-MS/MS methods lacking chromatographic separation . To mitigate this, researchers should:
- Use isotope-dilution LC-MS/MS with chromatographic resolution of epimers and metabolites .
- Validate assays against certified reference materials (e.g., NIST SRM 972a) to ensure specificity .
- Include protein-displacement agents (e.g., sodium dodecyl sulfate) during extraction to dissociate 25(OH)D3 from DBP .
Q. How does the choice of sample matrix (e.g., plasma vs. dried blood spots) affect 25(OH)D3 quantification, and what validation steps are critical for cross-matrix comparisons?
Dried blood spots (DBS) offer logistical advantages but require rigorous validation due to hematocrit-related variability and potential analyte degradation. Key steps include:
- Establishing correlation curves between DBS and plasma matrices using matched samples .
- Validating stability under storage conditions (e.g., 25(OH)D3 degrades <10% in DBS at 4°C for 28 days) .
- Adjusting for hematocrit effects via spectrophotometric pre-screening .
Q. What is the biological significance of 25(OH)D3 compared to its precursor (vitamin D3) and active metabolite (1,25-dihydroxyvitamin D3)?
25(OH)D3 is the primary circulating metabolite, serving as a reservoir for systemic vitamin D activity. Unlike vitamin D3, it bypasses hepatic hydroxylation, enabling direct absorption into the bloodstream and rapid conversion to the active form (1,25(OH)2D3) in the kidneys . Its half-life (~15 days) makes it a stable biomarker for assessing vitamin D status, whereas 1,25(OH)2D3 (half-life ~4–6 hours) reflects acute regulatory changes .
Advanced Research Questions
Q. How do inter-laboratory variabilities in 25(OH)D3 assays impact multicenter studies, and what standardization protocols are recommended?
Studies report up to 20% variability in 25(OH)D3 measurements across platforms (e.g., HPLC vs. immunoassays), often due to differential cross-reactivity with 25(OH)D2 and epimers . To harmonize
- Adopt the Vitamin D Standardization Program (VDSP) protocols, which align assays with reference measurement procedures .
- Use metabolite-specific antibodies (e.g., SMA5H10 for 25(OH)D2/D3 cross-reactivity) in immunoassays to reduce bias .
- Report results with method-specific decision limits (e.g., HPLC-derived thresholds for deficiency) .
Q. What experimental designs are optimal for resolving contradictions in 25(OH)D3’s role in clinical outcomes (e.g., bone health vs. non-skeletal effects)?
Conflicting data often arise from poorly characterized baseline vitamin D status and heterogeneous dosing regimens. Robust designs should:
- Stratify participants by baseline 25(OH)D3 levels (<20 ng/mL vs. >30 ng/mL) to isolate treatment effects .
- Employ "loading dose" protocols (e.g., 50,000 IU vitamin D3 weekly for 8 weeks) to rapidly achieve target concentrations, followed by maintenance dosing .
- Incorporate secondary biomarkers (e.g., 24,25(OH)2D3 ratio) to assess metabolic flux and tissue-specific activity .
Q. How do matrix effects and exogenous interferences (e.g., lipidemia, hemolysis) influence 25(OH)D3 assay accuracy, and how can these be controlled?
Lipid-rich samples can cause ion suppression in LC-MS/MS, while hemolysis releases proteases that degrade DBP-bound 25(OH)D3. Mitigation strategies include:
Q. What are the implications of 25(OH)D3’s stability under different storage conditions for biobanking and longitudinal studies?
25(OH)D3 degrades by ~5–10% in serum stored at -20°C for 12 months but remains stable at -80°C. Recommendations include:
- Avoiding freeze-thaw cycles (>3 cycles reduce recovery by 15%) .
- Using amber vials to prevent photodegradation during handling .
- Validating long-term stability with paired fresh and archived samples .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
